molecular formula C35H56N8O10S B550203 [bAla8]-Neurokinin A(4-10)

[bAla8]-Neurokinin A(4-10)

Cat. No.: B550203
M. Wt: 780.9 g/mol
InChI Key: CKNPSJOMUQBPLA-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for MEN 10210 involve solid-phase peptide synthesis (SPPS).
    • The specific reaction conditions and industrial production methods are not widely documented, but SPPS is commonly used for peptide synthesis.
  • Chemical Reactions Analysis

    • MEN 10210 can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include protecting groups, coupling agents, and deprotection reagents.
    • Major products depend on the specific reactions and sequence modifications.
  • Scientific Research Applications

    • MEN 10210’s applications span multiple fields:

        Chemistry: Studying peptide synthesis and reactivity.

        Biology: Investigating NK2 receptor function and signaling pathways.

        Medicine: Exploring potential therapeutic effects (e.g., bladder contraction, bronchospasm).

        Industry: Developing novel drugs or diagnostics.

  • Mechanism of Action

    • MEN 10210 binds to NK2 receptors, leading to downstream signaling.
    • Activation of NK2 receptors affects smooth muscle contraction, neurotransmission, and immune responses.
  • Comparison with Similar Compounds

    • MEN 10210’s uniqueness lies in its specific sequence and NK2 receptor selectivity.
    • Similar compounds include other neurokinins (e.g., substance P) and tachykinin analogs.

    Remember that MEN 10210 is primarily a research tool, and its therapeutic potential requires further exploration. If you need additional information or have any other requests, feel free to ask

    Properties

    IUPAC Name

    (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CKNPSJOMUQBPLA-WTWMNNMUSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C35H56N8O10S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    780.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [bAla8]-Neurokinin A(4-10)
    Reactant of Route 2
    [bAla8]-Neurokinin A(4-10)
    Reactant of Route 3
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    [bAla8]-Neurokinin A(4-10)
    Reactant of Route 4
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    [bAla8]-Neurokinin A(4-10)
    Reactant of Route 5
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    [bAla8]-Neurokinin A(4-10)
    Reactant of Route 6
    Reactant of Route 6
    [bAla8]-Neurokinin A(4-10)

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